

Generating and using a Ttk20-specific antibody for western blot

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Compound of Interest

Compound Name: Ttk21

Cat. No.: B15585468

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Disclaimer: The protein "Ttk20" was not found in publicly available scientific literature or databases. This document proceeds under the assumption that the intended target is the well-characterized TTK protein kinase, also known as Monopolar Spindle 1 (Mps1). TTK is a crucial regulator of the cell cycle and a key target in cancer research.

Application Note: Detecting the TTK (Mps1) Protein Kinase

TTK (Mps1) is a dual-specificity protein kinase that is a central component of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.^{[1][2][3]} This checkpoint prevents the premature onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.^{[1][4]} Given its essential role in maintaining genomic stability, aberrations in TTK activity or expression are linked to aneuploidy and tumorigenesis, making it an attractive target for therapeutic intervention.^{[2][5][6]}

A highly specific and validated antibody is an indispensable tool for studying TTK. It enables researchers and drug development professionals to accurately detect and quantify TTK protein levels, monitor its phosphorylation status, and assess the efficacy of inhibitor compounds. Western blotting is a fundamental immunoassay for these applications, providing essential information on the protein's molecular weight and expression levels in cell and tissue lysates.^[7]

This document provides detailed protocols for the generation of a novel TTK-specific monoclonal antibody, its subsequent validation, and its use in Western blot analysis.

Part 1: Generation of a TTK-Specific Monoclonal Antibody

Application Note: Antigen Design Strategy

The generation of a high-affinity, specific monoclonal antibody begins with the design of an effective immunogen. For TTK, a large protein of approximately 97 kDa, several strategies can be employed.^{[7][8]} While using the full-length protein can elicit a robust immune response, it may generate antibodies against various epitopes, some of which may not be ideal for specific applications.

A more targeted approach involves using a recombinant protein fragment or a synthetic peptide. The N-terminal region of TTK (e.g., amino acids 1-200) is distinct from the C-terminal kinase domain and can be an excellent choice for generating specific antibodies that are less likely to cross-react with other kinases.^{[5][9]} It is crucial to perform a BLAST (Basic Local Alignment Search Tool) analysis on the chosen peptide sequence to ensure it lacks significant homology with other human proteins, thereby minimizing the risk of off-target binding. The protocol below details the expression and purification of a recombinant N-terminal fragment of human TTK to be used as an immunogen.

Protocol: Expression and Purification of Recombinant His-Tagged TTK (aa 1-200) Antigen

This protocol describes the expression of a His-tagged N-terminal fragment of human TTK in an *E. coli* expression system.

1. Gene Synthesis and Cloning:

- Synthesize the cDNA sequence corresponding to amino acids 1-200 of human TTK (UniProt ID: P33981).
- Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends, respectively, during synthesis.
- Clone the synthesized fragment into a pET-28a(+) vector, which will append an N-terminal 6x-His tag to the protein.

- Transform the resulting plasmid into DH5 α competent cells for plasmid amplification and confirm the sequence by Sanger sequencing.

2. Protein Expression:

- Transform the sequence-verified plasmid into an expression-competent E. coli strain (e.g., BL21(DE3)).
- Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing Kanamycin (50 μ g/mL) with a single colony and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB broth (with Kanamycin) with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to culture for 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.

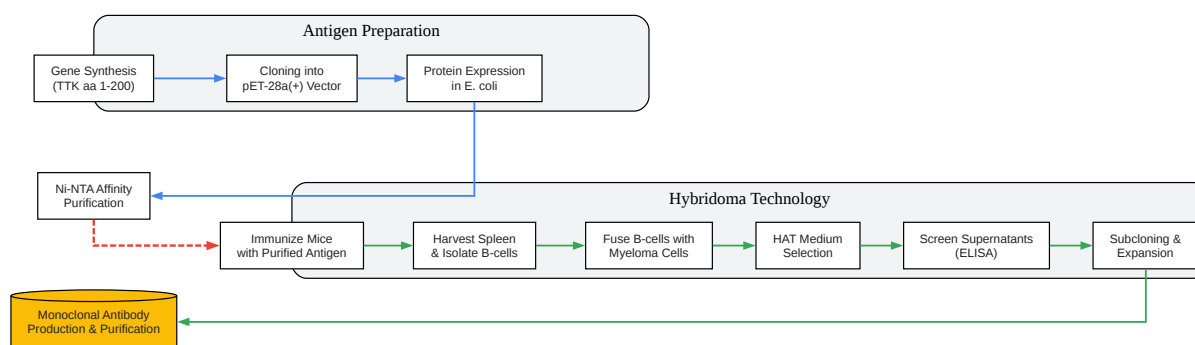
3. Cell Lysis and Protein Purification:

- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Equilibrate a Ni-NTA affinity chromatography column with Lysis Buffer.
- Load the supernatant (clarified lysate) onto the column.
- Wash the column with 5-10 column volumes of Wash Buffer.
- Elute the His-tagged TTK fragment with Elution Buffer.
- Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
- Pool the pure fractions and dialyze against Phosphate-Buffered Saline (PBS) at 4°C.
- Determine the final protein concentration using a Bradford or BCA assay. Store the purified antigen at -80°C.

Data Presentation: Reagent and Buffer Compositions

Reagent/Buffer	Composition
LB Broth	10 g Tryptone, 5 g Yeast Extract, 10 g NaCl in 1 L dH ₂ O
Kanamycin Stock	50 mg/mL in dH ₂ O, filter sterilized
IPTG Stock	1 M in dH ₂ O, filter sterilized
Lysis Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 10 mM Imidazole, pH 8.0
Wash Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 20 mM Imidazole, pH 8.0
Elution Buffer	50 mM NaH ₂ PO ₄ , 300 mM NaCl, 250 mM Imidazole, pH 8.0

Visualization: Antibody Generation Workflow



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Caption: Workflow for generating a TTK-specific monoclonal antibody.

Part 2: Validation of the Generated TTK Antibody

Application Note: The Critical Importance of Antibody Validation

A newly generated antibody must be rigorously validated to ensure it is specific, selective, and reproducible for the intended application. Validation is proof that the antibody binds to the intended target (TTK) without significant off-target interactions within a complex biological sample like a cell lysate. For Western blotting, gold-standard validation methods include the use of knockout (KO) or siRNA-mediated knockdown cell lines, where a drastic reduction in signal should be observed compared to the wild-type control. Comparing the performance against a known, validated commercial antibody targeting a different epitope can also provide confidence. Reproducibility should be confirmed across different lysate batches and experiments.

Protocol: Antibody Validation by Western Blot

1. Preparation of Cell Lysates:

- Positive Control: Culture a cell line known to express high levels of TTK (e.g., HeLa, K-562, or other rapidly proliferating cancer cell lines).[\[10\]](#)[\[11\]](#)
- Negative Control (Gold Standard): Culture a TTK knockout (KO) or knockdown (shRNA/siRNA) version of the same cell line.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration for all lysates using a BCA assay.

2. Western Blot Procedure:

- Load 20-30 µg of protein from the wild-type (WT) and KO/knockdown lysates into adjacent wells of an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Incubate the membrane with the newly generated anti-TTK antibody overnight at 4°C. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal

concentration.

- Wash the membrane 3 times for 5 minutes each with TBST.
- Incubate with a suitable HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
- Wash the membrane 4 times for 5 minutes each with TBST.
- Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
- Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

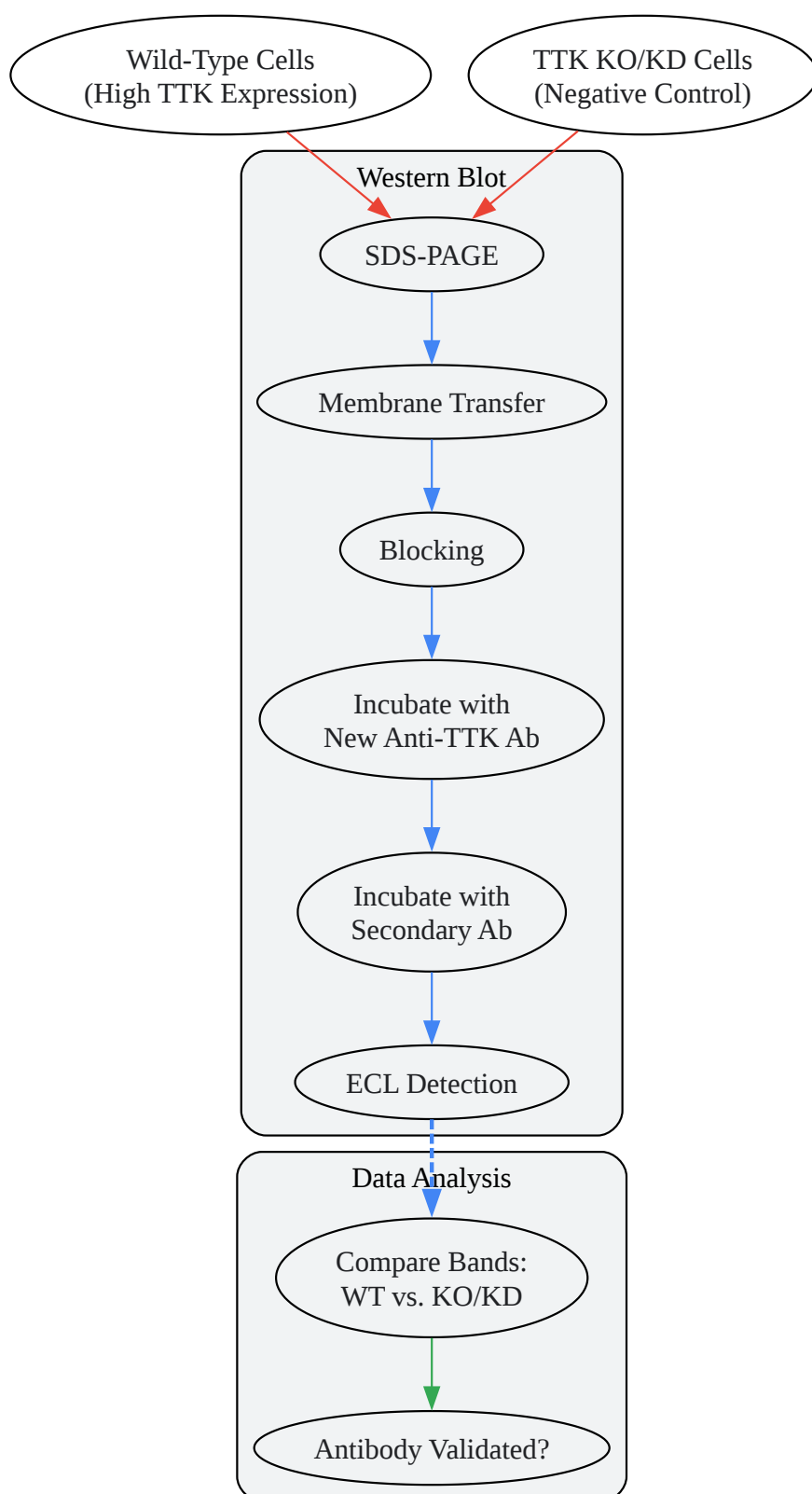
3. Analysis of Results:

- **Specificity:** A strong band should be detected at the expected molecular weight of TTK (~97 kDa) in the WT lysate.^[7]
- **Selectivity:** The signal at ~97 kDa should be significantly reduced or completely absent in the KO/knockdown lysate.
- **Reproducibility:** Repeat the experiment with different biological replicates to ensure the results are consistent.

Data Presentation: Summary of Antibody Validation Strategies

Validation Strategy	Principle	Expected Outcome for TTK Antibody
Genetic Knockout/Knockdown	Compare signal in wild-type vs. genetically modified cells lacking the target protein.	Signal at ~97 kDa is present in WT and absent/reduced in KO/KD cells.
Independent Antibody	Compare staining patterns of the new antibody with a validated antibody against a different epitope.	Both antibodies should detect a band at the same molecular weight (~97 kDa).
Orthogonal Methods	Correlate Western blot data with another method, such as mass spectrometry or immunocytochemistry.	TTK protein detected by mass spec should correlate with WB signal. ICC should show kinetochore localization. [12]
Expression in Different Cell Lines	Test across multiple cell lines with known high and low expression levels of the target.	Signal intensity should correlate with published or RNA-seq data for TTK expression.

Visualization: Antibody Validation Workflow``dot



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Caption: The central role of TTK (Mps1) in the Spindle Assembly Checkpoint.

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